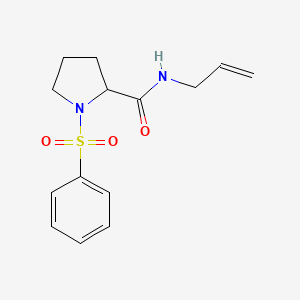
1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide
Overview
Description
1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide typically involves the coupling of benzenesulfonyl chloride with proline derivatives under basic conditions. One common method involves the use of 1,2-dichloroethane as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . The reaction conditions usually require heating at around 60°C for several hours to obtain the desired product in good yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives. Common reagents and conditions used in these reactions include palladium or copper catalysts for cross-coupling reactions, and strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene.
Scientific Research Applications
1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like human neutrophil elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide can be compared with other similar compounds such as benzenesulfonic acid and its derivatives. These compounds share similar chemical structures and reactivity but may differ in their biological activities and applications . For instance, benzenesulfonic acid is commonly used in the synthesis of sulfonamides, sulfonyl chlorides, and esters, while this compound has more specific applications in enzyme inhibition and drug development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-10-15-14(17)13-9-6-11-16(13)20(18,19)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPCQHHAMNVNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















